molecular formula C22H32N4O4S B2464214 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946302-22-3

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B2464214
CAS No.: 946302-22-3
M. Wt: 448.58
InChI Key: JXMZKWMNGTVGOP-UHFFFAOYSA-N
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Description

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrimidine core with butoxyphenyl and piperazinyl sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazinyl Sulfonyl Group: This step involves the sulfonylation of piperazine, followed by its attachment to the pyrimidine core.

    Attachment of the Butoxyphenyl Group: This is usually done through a nucleophilic substitution reaction, where the butoxyphenyl group is introduced to the sulfonylated piperazine.

    Final Modifications: The isopropoxy and methyl groups are introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazinyl and butoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
  • 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Uniqueness

The uniqueness of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-5-6-15-29-19-7-9-20(10-8-19)31(27,28)26-13-11-25(12-14-26)21-16-22(30-17(2)3)24-18(4)23-21/h7-10,16-17H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMZKWMNGTVGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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